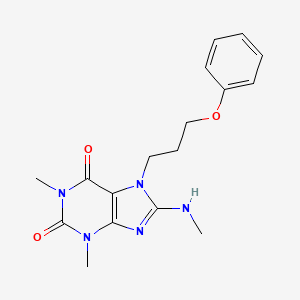

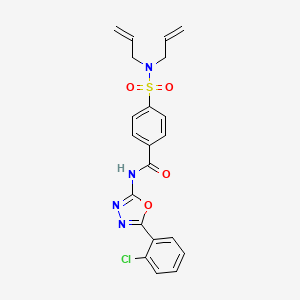

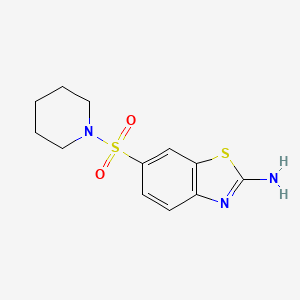

1,3-dimethyl-8-(methylamino)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.

Synthesis Analysis

This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis

This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications

1. Interactions in Pharmaceutically Relevant Polymorphs

A study by Latosińska et al. (2014) explored the interactions in pharmaceutically relevant polymorphs of methylxanthines, which include caffeine and its metabolites theophylline and theobromine. These compounds have therapeutic potential and were analyzed using NMR-NQR double resonance. This study is relevant for understanding the interactions and biological activity profiles of compounds similar to the specified chemical (Latosińska et al., 2014).

2. Cytotoxic Activity in Carboxamide Derivatives

Deady et al. (2003) investigated the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to the given chemical. The study highlighted their growth inhibitory properties against various cancer cell lines, demonstrating the potential of these compounds in cancer research (Deady et al., 2003).

3. Study of Regioselective Amination

Gulevskaya et al. (1994) focused on the regioselective amination of condensed pyrimidines, which are structurally related to the specified compound. The study provides insights into the chemical behavior and potential applications in synthesizing related compounds (Gulevskaya et al., 1994).

4. Reactions in Purine Derivatives

A study by Khaliullin et al. (2020) discussed the reaction of bromo-substituted purine derivatives, which again are structurally related to the specified chemical. The study contributes to understanding the chemical reactions and potential applications of these purine derivatives (Khaliullin & Shabalina, 2020).

5. Synthesis and Activity of Purino[7,8-g]-6-azapteridines

Ueda et al. (1987) synthesized and evaluated the biological activities of novel heterocycles, purino[7, 8-g]-6-azapteridines, which are related to the given compound. This study offers insights into the synthesis and potential therapeutic applications of these compounds (Ueda et al., 1987).

6. Self-Association Studies of Adenine Derivatives

Bretz et al. (1974) conducted self-association studies of purine derivatives, including N-6-dimethyladenosine and N-6,9-di-methyladenine. This research is relevant for understanding the self-association tendencies of compounds similar to the one (Bretz, Lustig & Schwarz, 1974).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.

I hope this helps, and I encourage you to consult with a chemistry professional for more specific information.

properties

IUPAC Name |

1,3-dimethyl-8-(methylamino)-7-(3-phenoxypropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-18-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)10-7-11-25-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDQZRAMFQHJDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(N1CCCOC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-8-(methylamino)-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[3-(3-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2998274.png)

![4-chloro-3-methanesulfonamido-N-[4-(2-oxoazetidin-1-yl)phenyl]benzamide](/img/structure/B2998280.png)

![6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one](/img/structure/B2998295.png)

![5-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-2-one](/img/structure/B2998297.png)